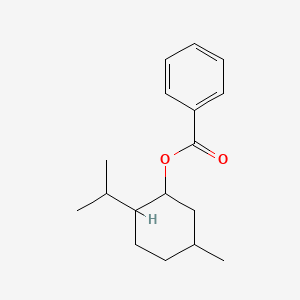

(-)-Menthyl benzoate

Description

Contextualization within Terpenoid Ester Chemistry

Terpenoid esters are a diverse class of organic compounds formed by the esterification of terpenoid alcohols with carboxylic acids. Terpenoids themselves are a vast group of natural products derived from five-carbon isoprene (B109036) units, often exhibiting complex and chiral structures. (-)-Menthyl benzoate (B1203000), with its molecular formula C₁₇H₂₄O₂ and a molecular weight of 260.37 g/mol , is a prime example of such an ester nih.govontosight.ai. It is formed from (-)-menthol, a well-known monoterpenoid alcohol, and benzoic acid ontosight.ai.

This compound has been reported to occur naturally, for instance, in Syzygium aromaticum nih.gov. Its place within terpenoid ester chemistry is defined by its origin from (-)-menthol, a bicyclic terpene alcohol widely recognized for its distinctive properties and widespread applications. The ester linkage to benzoic acid further modifies its chemical and physical characteristics, contributing to its utility in various chemical processes.

The physical and chemical properties of (-)-Menthyl benzoate are summarized in the following table:

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₂ | nih.govontosight.ai |

| Molecular Weight | 260.4 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Odor | Characteristic minty odor | ontosight.ai |

| Solubility in Water | Slightly soluble | ontosight.ai |

| Solubility in Organic Solvents | Soluble (e.g., ethanol, ether) | ontosight.ai |

| CAS Number | 6284-35-1 | nih.gov |

Fundamental Significance in Chiral Organic Synthesis and Mechanistic Studies

The fundamental significance of (-)-menthyl benzoate in advanced chemical research stems primarily from its chirality and its utility in the field of asymmetric synthesis and related mechanistic investigations.

Chiral Organic Synthesis

As a chiral compound, (-)-menthyl benzoate serves as a valuable intermediate and a key component in the synthesis of other enantiomerically pure substances. Its most notable application in chiral organic synthesis is its role in the resolution of racemic mixtures, particularly in the industrial production of (-)-menthol. The Symrise process, a significant methodology for the synthesis of chiral compounds, leverages the selective crystallization of the benzoate ester of racemic menthol (B31143) libretexts.org. In this process, the racemic menthol is first converted to its benzoate ester. The breakthrough involves the resolution of this racemic benzoate ester through recrystallization, often initiated by seeding with a pure epimer libretexts.org. This allows for the separation of the desired enantiomer, with the mother liquor rich in the undesired isomer being recycled for further epimerization libretexts.org. This strategy highlights (-)-menthyl benzoate's importance as a separable diastereomeric derivative for achieving enantiopurity.

Furthermore, enzymatic methods have also exploited (-)-menthyl benzoate for chiral resolution. For instance, the selective hydrolysis of (-)-menthyl benzoate enantiomers by lipases, such as Candida rugosa lipase (B570770), has been reported to yield (-)-menthol with high enantiomeric excess (e.g., >99% ee) d-nb.info. This enzymatic approach underscores the compound's utility as a substrate in biocatalytic transformations, providing a highly selective route to chiral products. The ability of enzymes to differentiate between enantiomers of menthyl benzoate demonstrates its value as a probe for studying enzymatic stereoselectivity.

Mechanistic Studies

While direct mechanistic studies focusing solely on the intrinsic reactions of (-)-menthyl benzoate itself are less commonly reported as isolated topics, its involvement in chiral resolution processes provides crucial insights into reaction mechanisms, particularly those concerning stereochemistry and recognition. The selective crystallization of its enantiomers, as seen in the Symrise process, is a physical separation technique rooted in the mechanistic understanding of crystal packing and intermolecular interactions that favor the formation of one enantiomeric crystal over another libretexts.org.

Similarly, the enzymatic hydrolysis of (-)-menthyl benzoate offers a window into the mechanistic details of lipase-catalyzed reactions. The high enantiomeric excess achieved in such hydrolyses implies a specific stereochemical pathway dictated by the enzyme's active site d-nb.info. Studying these reactions with (-)-menthyl benzoate as a substrate allows researchers to investigate the principles of enzymatic recognition, transition state stabilization, and the factors governing stereoselectivity in biocatalysis. The compound's well-defined chiral centers make it an excellent tool for probing how enzymes distinguish between enantiomers and direct the course of a reaction towards a specific stereoisomer.

In essence, the significance of (-)-menthyl benzoate in mechanistic studies is often intertwined with its application in chiral synthesis, where its unique properties enable the exploration and understanding of stereoselective reaction pathways.

Structure

3D Structure

Properties

CAS No. |

38649-18-2 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] benzoate |

InChI |

InChI=1S/C17H24O2/c1-12(2)15-10-9-13(3)11-16(15)19-17(18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3/t13-,15+,16-/m1/s1 |

InChI Key |

TTYVYRHNIVBWCB-VNQPRFMTSA-N |

SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways

Stereoselective Esterification Strategies for Menthyl Benzoate (B1203000) Derivatives

The synthesis of (-)-Menthyl benzoate from (-)-menthol and benzoic acid is a classic esterification reaction. However, maintaining the stereochemical integrity of the chiral menthol (B31143) moiety is paramount. Modern strategies focus on catalytic methods that offer high yields and stereoselectivity under mild conditions. Esterification can be achieved through direct condensation of (-)-menthol with benzoic acid or via transesterification from a more volatile benzoate ester, such as methyl benzoate. uomustansiriyah.edu.iqgoogle.com

Catalytic Approaches in Ester Synthesis (e.g., Solid Acid Catalysis, Lewis Acid Mediation)

Catalysis is central to the efficient synthesis of benzoate esters. While traditional methods use strong mineral acids like sulfuric acid, these are often difficult to separate and generate corrosive waste. researchgate.net Modern approaches favor reusable and more environmentally benign catalysts.

Solid Acid Catalysis : Heterogeneous solid acid catalysts are advantageous due to their ease of recovery and reusability. researchgate.net Zirconium-based solid acids, particularly those supported on titanium, have demonstrated high activity in the synthesis of methyl benzoate. researchgate.netdntb.gov.ua These catalysts function by protonating the carbonyl oxygen of benzoic acid, activating the carbonyl carbon for nucleophilic attack by the alcohol. Although direct studies on (-)-menthyl benzoate are sparse, the principles derived from methyl benzoate synthesis are applicable. The catalyst's microstructure, acid strength, and specific surface area are key factors influencing its activity. researchgate.net

Lewis Acid Mediation : Lewis acids are effective catalysts for both esterification and transesterification reactions. google.commdpi.com Various Lewis acids, including compounds of zinc, aluminum, and iron, can be employed. google.comresearchgate.net For instance, zinc compounds have been patented as effective catalysts for the transesterification of alkyl benzoates with menthol, achieving yields of 90-95%. google.com The Lewis acid coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the reaction.

| Catalyst Type | Example | Reaction Type | Key Advantages | Reported Yields (Analogous Reactions) |

|---|---|---|---|---|

| Solid Acid | Zr/Ti Oxides | Esterification | Reusable, environmentally benign, high thermal stability. researchgate.net | High for methyl benzoates. researchgate.net |

| Lewis Acid | Zinc Compounds (e.g., ZnO) | Transesterification | High efficiency, applicable to sterically hindered alcohols. google.com | 90-95% for menthyl benzoate. google.com |

| Organotin | Dibutyltin oxide | Transesterification | Good yields, product can be distilled directly. google.com | 85-90% for menthyl benzoate. google.com |

Optimization of Reaction Conditions for Enantiomeric Purity

Achieving high enantiomeric purity requires careful optimization of reaction parameters to prevent side reactions such as racemization or dehydration of the menthol moiety. The esterification of a racemic carboxylic acid with an optically pure alcohol like (-)-menthol produces a mixture of diastereomers, which can often be separated by chromatography or crystallization. nih.govresearchgate.netbeilstein-archives.org This strategy is a cornerstone of chiral resolution. nih.gov

Key optimization parameters include:

Temperature : Lowering the reaction temperature can enhance enantioselectivity in chiral syntheses by increasing the energy difference between diastereomeric transition states. csir.co.za However, for esterification, sufficient heat is needed to drive the reaction to completion. A balance must be struck to maintain stereochemical integrity while achieving a reasonable reaction rate.

Solvent : The choice of solvent can influence reaction rates and equilibria. In esterifications, a solvent capable of azeotropically removing water (e.g., toluene) can be used to drive the reaction forward.

Dehydrating Agents : The removal of water is crucial for driving the esterification equilibrium towards the product. Using molecular sieves can improve yields and prevent water-sensitive catalysts from deactivating. chemicalforums.com

Catalyst Loading : The amount of catalyst must be optimized to ensure an efficient reaction rate without promoting side reactions.

Functionalization and Derivatization of the Menthyl Benzoate Moiety

Once synthesized, the (-)-menthyl benzoate molecule offers two primary sites for further functionalization: the aromatic benzene (B151609) ring and the ester carbonyl group.

Reactions on the Aromatic Ring : The ester group is an electron-withdrawing, meta-directing group. brainly.com Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, will preferentially occur at the meta-position of the benzoate ring. wikipedia.org The reactivity of the ring is lower than that of unsubstituted benzene. stackexchange.com

Reactions at the Ester Group : The carbonyl carbon is susceptible to attack by nucleophiles. Strong nucleophiles can lead to nucleophilic acyl substitution. For example, hydrolysis with a strong base like sodium hydroxide (B78521) will cleave the ester to yield sodium benzoate and (-)-menthol. wikipedia.orgevergreensinochem.com Reaction with Grignard reagents can lead to the formation of tertiary alcohols. evergreensinochem.com Photochemical reactions have also been reported for methyl benzoate, including cycloaddition to olefins to form oxetanes and hydrogen abstraction. rsc.org These pathways suggest potential for complex derivatizations of the ester functionality under photochemical conditions.

Elucidation of Reaction Mechanisms in Menthyl Benzoate Transformations

Understanding the precise pathways of reactions involving (-)-menthyl benzoate is critical for controlling product outcomes and designing new transformations.

Investigation of Unimolecular Thermal Elimination Pathways

The pyrolysis of esters containing a β-hydrogen on the alkyl portion, such as (-)-menthyl benzoate, is a classic unimolecular elimination (Ei) reaction. wikipedia.org This reaction proceeds through a concerted, six-membered cyclic transition state, resulting in the syn-elimination of a carboxylic acid and an alkene. organic-chemistry.org

For (-)-menthyl benzoate, thermal decomposition is expected to yield benzoic acid and a mixture of menthene isomers, primarily (+)-trans-p-menth-2-ene. The reaction is stereospecific, and the specific geometry of the cyclic transition state dictates which β-hydrogen is abstracted and, consequently, the regioselectivity of the resulting double bond. datapdf.com This type of reaction is typically carried out at high temperatures (400-500 °C) under vacuum conditions. wikipedia.orgdatapdf.com

The general mechanism involves:

Formation of a six-membered, planar transition state involving the carbonyl oxygen, the ester alkyl group, and a β-hydrogen.

Concerted cleavage of the C-O bond and the C-H bond.

Simultaneous formation of a C=C double bond (alkene) and an O-H bond (carboxylic acid).

Computational Analysis of Nucleophilic Acyl Substitution Mechanisms (e.g., Aminolysis)

Computational chemistry, particularly using density functional theory (DFT), provides profound insight into reaction mechanisms that are difficult to probe experimentally. acs.org The aminolysis of benzoate esters (reaction with ammonia (B1221849) or an amine) serves as a model for nucleophilic acyl substitution.

Studies on the analogous reaction of methyl benzoate with ammonia have revealed several possible mechanistic pathways. acs.orgnih.gov

Neutral Stepwise Mechanism : Involves the formation of a tetrahedral intermediate.

Concerted Mechanism : The nucleophile attacks and the leaving group departs in a single step.

General-Base-Catalyzed Mechanism : A second molecule of the amine acts as a base, facilitating proton transfer within the transition state.

Computational results for methyl benzoate show that the uncatalyzed concerted and stepwise pathways have similar high activation energies. acs.orgnih.gov However, the involvement of a second ammonia molecule as a proton-transfer agent significantly lowers the activation barrier, making the general-base-catalyzed neutral stepwise mechanism the most favorable pathway. acs.orgnih.gov The steric bulk of the (-)-menthyl group compared to a methyl group would likely influence the energetics of the tetrahedral intermediate and transition states, but the fundamental mechanistic pathways are expected to be analogous.

| Mechanistic Pathway | Key Feature | Relative Energetic Feasibility |

|---|---|---|

| Neutral Stepwise (Uncatalyzed) | Formation of a distinct tetrahedral intermediate. | High activation energy. |

| Concerted (Uncatalyzed) | Single transition state for bond formation/cleavage. | High activation energy, similar to stepwise. |

| General-Base-Catalyzed Stepwise | A second amine molecule facilitates proton transfers via a cyclic transition state. | Most favorable pathway with the lowest activation energy. |

Stereochemical Principles and Chiral Transformations

Configurational and Conformational Analysis of (-)-Menthyl Benzoate (B1203000)

The three-dimensional structure of (-)-Menthyl benzoate is fundamental to its function as a chiral directing group. The precise arrangement of its substituents is determined through advanced spectroscopic and crystallographic techniques.

Application of Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemical structure of chiral molecules like (-)-Menthyl benzoate in solution. The configuration of the menthyl moiety, specifically the relative orientations of the isopropyl, methyl, and benzoate groups on the cyclohexane (B81311) ring, can be established by analyzing NMR spectra.

Isomers of menthol (B31143) and their derivatives can be categorized into two series based on their NMR spectral patterns: the 'e-series' and the 'a-series'. tandfonline.com The 'e-series', which includes (-)-menthol and its derivatives like (-)-Menthyl benzoate, typically features equatorial substituents at the C1, C2, and C5 positions (using menthol numbering for the cyclohexane ring). In contrast, the 'a-series' isomers possess one or more axial substituents. tandfonline.com These conformational differences lead to distinct signal patterns and chemical shifts for the methyl (CH₃) and isopropyl (i-C₃H₇) groups in their ¹H and ¹³C NMR spectra. tandfonline.com

In the case of diastereomeric menthyl esters, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed for configurational analysis. nih.gov By observing the spatial proximity of protons, NOESY data, often combined with conformational calculations, can unambiguously determine the three-dimensional structure. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Menthyl Group Protons This table presents generalized data for illustrative purposes.

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Key Correlations for Stereochemistry |

| H at C1 (bearing O-benzoate) | 4.8 - 5.0 | ddd (doublet of doublets of doublets) | Coupling constants reveal dihedral angles to adjacent protons, indicating axial/equatorial position. |

| Isopropyl CH | 1.5 - 2.2 | m (multiplet) | Chemical shift and multiplicity are sensitive to the conformation of the isopropyl group. |

| Isopropyl CH₃ | 0.7 - 1.0 | d (doublet) | Two distinct doublets are often observed due to the diastereotopic nature of the methyl groups. |

| Ring CH₃ | 0.8 - 1.1 | d (doublet) | The chemical shift is influenced by the anisotropic effect of the benzoate group and its orientation. |

X-ray Crystallographic Studies for Absolute Configuration Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers definitive proof of the absolute configuration in the solid state. nih.gov This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise spatial position of every atom in the molecule, confirming bond lengths, bond angles, and the absolute stereochemistry. encyclopedia.pub

For chiral molecules, particularly those containing only light atoms (C, H, O, N), the determination of absolute configuration relies on the anomalous scattering effect. mit.edu By analyzing this subtle effect, crystallographers can assign the correct enantiomer with high confidence. nih.goved.ac.uk The structural analysis of diastereomeric menthyl esters obtained after chiral resolution has been unambiguously confirmed through X-ray crystallography, providing a solid basis for understanding the stereochemical outcomes of reactions in which they are involved. nih.gov

(-)-Menthyl Benzoate as a Chiral Precursor or Auxiliary in Asymmetric Synthesis

The well-defined stereochemistry of the (-)-menthyl group makes it an invaluable tool in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. wikipedia.org It is widely used as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical course of a reaction. wikipedia.org

Diastereoselective Inductions Utilizing Menthyl-Derived Chiral Catalysts

The chiral environment provided by the menthyl group is highly effective in inducing diastereoselectivity in a variety of chemical transformations. When a substrate is esterified with (-)-menthol, subsequent reactions at a prochiral center result in the formation of diastereomers in unequal amounts. nih.gov

A common strategy involves the esterification of a racemic carboxylic acid with (-)-menthol. This creates a mixture of two diastereomers, which, having different physical properties, can often be separated by chromatography or crystallization. nih.gov Once separated, the chiral auxiliary can be removed, yielding the two enantiomers of the original carboxylic acid in pure form. nih.gov This menthol-mediated chiral resolution has been successfully applied in the enantiospecific synthesis of artificial glutamate (B1630785) analogs. nih.gov

Menthyl derivatives are also employed as chiral auxiliaries to direct additions to carbon-carbon double bonds. For example, in aza-Diels-Alder reactions, iminoacetates bearing (-)-8-phenylmenthyl or (+)-8-phenylneomenthyl auxiliaries react with dienes to produce cycloadducts with high diastereoselectivity. researchgate.net The choice of the specific menthyl-derived auxiliary can control the stereochemical outcome of the cycloaddition. researchgate.net

Table 2: Examples of Diastereoselective Reactions Using Menthyl Auxiliaries This table summarizes findings from cited research.

| Reaction Type | Chiral Auxiliary | Substrate | Diastereomeric Ratio/Excess | Reference |

| Chiral Resolution | L-(-)-Menthol | Racemic heterotricyclic carboxylic acid | Diastereomers separable by chromatography | nih.gov |

| Aza-Diels-Alder | (-)-8-Phenylmenthyl | Iminoacetate and cyclopentadiene | High diastereoselectivity (single adduct obtained) | researchgate.net |

| Aza-Diels-Alder | (+)-8-Phenylneomenthyl | Iminoacetate and cyclopentadiene | High diastereoselectivity (single adduct obtained) | researchgate.net |

| Diels-Alder | (-)-8-Phenylmenthol | Acrylate ester and 5-benzyloxymethylcyclopentadiene | High facial selectivity | wikipedia.org |

Advanced Spectroscopic Characterization and Analytical Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy Investigations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural elucidation of organic molecules in solution. For a molecule with the stereochemical complexity of (-)-Menthyl benzoate (B1203000), advanced NMR techniques are indispensable for unambiguous assignment of resonances and for probing its conformational landscape.

The electronic environment of a nucleus in a molecule is not isotropic, and the shielding experienced by a nucleus depends on the orientation of the molecule with respect to the external magnetic field. This phenomenon, known as chemical shift anisotropy (CSA), provides profound insights into the local geometry and electronic structure. In (-)-Menthyl benzoate, the aromatic ring of the benzoate moiety and the carbonyl group are major sources of magnetic anisotropy. These groups generate distinct shielding and deshielding cones. Protons and carbons of the menthyl group that are spatially positioned within these cones will experience significant shifts in their resonance frequencies compared to what would be expected based on inductive effects alone.

The conformational analysis of (-)-Menthyl benzoate is heavily influenced by the interplay of steric and electronic effects, which dictates the preferred orientation of the benzoate group relative to the cyclohexane (B81311) ring of the menthyl moiety. The anisotropic effects of the phenyl ring and the C=O bond are particularly useful in this context. For instance, protons on the menthyl ring that are forced into proximity with the face of the benzoate's phenyl ring will be shielded (shifted to a higher field, lower ppm), while those near the edge of the ring will be deshielded (shifted to a lower field, higher ppm). Computational studies, often employing Density Functional Theory (DFT), can be used to predict the chemical shifts for different low-energy conformers. By comparing these calculated shifts with experimental NMR data, the dominant conformation in solution can be determined. mpg.de The diastereomeric nature of menthyl esters, in general, leads to significant chemical shift differences (Δδ values) that are exploited for determining absolute configurations, a process heavily reliant on understanding these anisotropic shielding effects. researchgate.net Recent studies on substituted benzoic acid esters have highlighted that the chemical shifts of substituents ortho to the ester group can be anomalous, necessitating detailed computational analysis to understand the variance between expected and experimental values. nih.gov

Table 1: Predicted ¹H NMR Anisotropic Effects in a Postulated Conformation of (-)-Menthyl Benzoate

| Proton on Menthyl Group | Postulated Proximity to Benzoate Moiety | Expected Anisotropic Effect | Predicted Shift (ppm) |

| H-1' (proton on carbon bearing the ester) | Near the plane of the C=O group | Deshielded | ~4.8 - 5.0 |

| Isopropyl group protons | Potentially over the phenyl ring | Shielded | Varies with rotation |

| Axial vs. Equatorial Protons | Different exposure to shielding cones | Differentiated shifts | Varies |

Note: This table is illustrative, based on general principles of CSA. Actual values depend on the specific dominant conformation.

Given the complexity arising from the numerous overlapping proton signals in the aliphatic region of the menthyl group and the aromatic signals from the benzoate portion, one-dimensional (1D) NMR spectra are often insufficient for a complete structural assignment. Multi-dimensional NMR techniques are essential for resolving these ambiguities by correlating nuclei through bonds.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For (-)-Menthyl benzoate, COSY is crucial for tracing the connectivity within the menthyl's cyclohexane ring and its isopropyl substituent, allowing for the assignment of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is an invaluable tool for assigning the carbon resonances of the menthyl group based on the already-assigned proton signals. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds. This technique is particularly powerful for piecing together the entire molecular structure. For instance, it can show a correlation between the H-1' proton of the menthyl group and the carbonyl carbon of the benzoate group, confirming the ester linkage. It also helps in assigning quaternary carbons, which are not visible in HSQC spectra. researchgate.net

Together, these techniques allow for a step-by-step assembly of the molecular puzzle, leading to the unambiguous assignment of nearly all proton and carbon signals, which is a prerequisite for detailed conformational and dynamic studies.

Table 2: Key HMBC Correlations for Structural Elucidation of (-)-Menthyl Benzoate

| Proton(s) | Correlated Carbon(s) | Structural Information Confirmed |

| H-1' (Menthyl) | Carbonyl (C=O) of Benzoate | Ester linkage |

| H-1' (Menthyl) | C-2', C-6' (Menthyl) | Position of ester on the cyclohexane ring |

| H-2, H-6 (Benzoate) | Carbonyl (C=O) of Benzoate | Connectivity within the benzoate group |

| Methyl protons (Isopropyl) | C-8', C-9'/C-10' (Menthyl) | Isopropyl group attachment |

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are highly sensitive to the functional groups present, their bonding environments, and intermolecular interactions.

While harmonic frequency calculations are a common starting point, real molecular vibrations are anharmonic. Anharmonic calculations provide a more accurate prediction of vibrational frequencies and can reveal couplings between different vibrational modes. For benzoate esters, the C=O stretching vibration is a prominent feature in the IR spectrum. Studies on the related molecule, methyl benzoate, have shown that anharmonic frequency calculations are crucial for accurately interpreting the C-H stretching region of the spectrum. arxiv.org

One significant finding in studies of methyl benzoate is the unexpected red shift (to lower wavenumber) of one of the C-H vibrational bands by approximately 400 cm⁻¹. This shift is only predicted when pair coupling potentials are included in the calculations, indicating a strong coupling between this C-H stretching mode and another vibrational mode. arxiv.org This coupling is attributed to the out-of-plane rotational motion of the ester group relative to the phenyl ring. It is highly probable that similar anharmonic coupling effects are present in (-)-Menthyl benzoate, with additional complexity arising from the vibrational modes of the bulky and flexible menthyl group. Validating these computational predictions requires high-resolution experimental IR and Raman spectra. The agreement between calculated anharmonic frequencies and experimental data provides confidence in the underlying theoretical model and the structural assignments of the observed bands. researchgate.net

Two-Dimensional Infrared Correlation Spectroscopy (2D IR COS) is an advanced technique that monitors changes in vibrational spectra in response to an external perturbation (e.g., temperature, pressure, or concentration). It generates correlation maps that highlight which vibrational bands are changing in concert (synchronous correlation) and which are changing out of sequence (asynchronous correlation). oup.com

For (-)-Menthyl benzoate, 2D IR COS could be employed to study its molecular dynamics and intermolecular interactions. For example, by applying a temperature ramp, one could monitor the correlations between the carbonyl stretch and the various C-H bending or stretching modes of the menthyl and benzoate groups. A strong synchronous correlation between the C=O stretch and a specific mode on the menthyl group would suggest that the conformational or environmental changes affecting the carbonyl group also directly impact that part of the menthyl moiety. Asynchronous correlations can reveal the sequence of molecular events; for instance, whether the reorientation of the benzoate ring precedes or follows a change in the conformation of the menthyl's isopropyl group during a thermal process. While specific studies on (-)-Menthyl benzoate are not prevalent, the technique has been successfully applied to other esters to study phenomena like hydrogen bonding and chemical exchange. aip.orgwisc.edu

Mass Spectrometry for Molecular Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. Electron Ionization (EI) is a common MS technique that imparts high energy to the molecule, causing it to fragment in predictable ways.

For (-)-Menthyl benzoate, the molecular ion ([M]⁺) would be observed at m/z 246. The fragmentation of esters is well-characterized. Key fragmentation pathways for (-)-Menthyl benzoate would include:

Formation of the Benzoyl Cation: A primary and often base peak in the mass spectra of benzoate esters is the benzoyl cation (C₆H₅CO⁺) at m/z 105. This results from the cleavage of the ester C-O bond.

Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77.

Fragmentation of the Menthyl Group: The charge can also be retained by the menthyl portion, leading to a menthyl cation or related fragments. Cleavage of the isopropyl group from the menthyl ring is a common pathway for menthol (B31143) and its derivatives, leading to characteristic fragment ions.

McLafferty Rearrangement: While more common in esters with gamma-hydrogens on the alcohol chain, a rearrangement involving the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage can occur, though it may be less favored for this specific cyclic structure compared to linear esters. whitman.edulibretexts.org

The precise masses of the molecular ion and its fragments can be determined using high-resolution mass spectrometry (HRMS), which allows for the calculation of the elemental composition, confirming the molecular formula. Isotopic analysis, observing the M+1 and M+2 peaks arising from the natural abundance of ¹³C and ¹⁸O, further validates the elemental composition.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of (-)-Menthyl Benzoate

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 246 | Molecular Ion | [C₁₇H₂₄O₂]⁺ | Ionization of the parent molecule |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ | Cleavage of the ester C-O bond |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

| 139 | Menthyl Cation | [C₁₀H₁₉]⁺ | Cleavage of the ester C-O bond with charge retention on the menthyl part |

| 123 | Menthoxy Radical Cation related fragment | [C₈H₁₅O]⁺ | Rearrangement and fragmentation |

| 43 | Isopropyl Cation | [C₃H₇]⁺ | Fragmentation of the menthyl group |

Integration of Spectroscopic Data for Comprehensive Structural Models

The unambiguous structural elucidation of a chiral molecule such as (-)-Menthyl benzoate necessitates a correlative approach, integrating data from multiple spectroscopic techniques. While individual methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide specific pieces of structural information, their combined interpretation is essential for constructing a complete and accurate three-dimensional model. This synergy allows for the confirmation of the molecular formula, the identification of functional groups, the mapping of the carbon-hydrogen framework, and the definitive establishment of connectivity between the constituent menthyl and benzoate moieties.

Initial Confirmation via Mass Spectrometry and Infrared Spectroscopy

The first step in the structural confirmation process involves determining the molecular weight and identifying the primary functional groups.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and key fragmentation patterns. For (-)-Menthyl benzoate (C₁₇H₂₄O₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 276.4 g/mol . Crucially, the fragmentation pattern confirms the presence of the two main structural components. A prominent peak at m/z 105 is characteristic of the benzoyl cation [C₆H₅CO]⁺, while cleavage of the ester bond would also yield fragments corresponding to the menthyl group, such as the menthyl cation at m/z 139 [C₁₀H₁₉]⁺ or a menthene fragment at m/z 138 resulting from hydrogen rearrangement.

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of the key functional groups. The spectrum of (-)-Menthyl benzoate is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing around 1715-1730 cm⁻¹. Additional significant peaks include the C-O stretching vibrations of the ester between 1250 cm⁻¹ and 1300 cm⁻¹, aromatic C=C stretching absorptions around 1450-1600 cm⁻¹, and the aliphatic C-H stretching of the menthyl group in the 2850-2960 cm⁻¹ region.

Key Spectroscopic Data for Initial Structural Confirmation

| Technique | Observed Feature | Interpretation |

|---|---|---|

| Mass Spectrometry (EI-MS) | [M]⁺ peak at m/z 276 | Confirms Molecular Formula (C₁₇H₂₄O₂) |

| Mass Spectrometry (EI-MS) | Fragment at m/z 105 | Indicates Benzoyl [C₆H₅CO]⁺ fragment |

| Mass Spectrometry (EI-MS) | Fragment at m/z 139 | Indicates Menthyl [C₁₀H₁₉]⁺ fragment |

| Infrared (IR) Spectroscopy | ~1720 cm⁻¹ (strong, sharp) | Confirms Ester Carbonyl (C=O) group |

| Infrared (IR) Spectroscopy | ~1270 cm⁻¹ (strong) | Confirms Ester C-O bond |

| Infrared (IR) Spectroscopy | ~2960-2870 cm⁻¹ | Confirms Aliphatic C-H bonds (Menthyl group) |

Comprehensive Framework Mapping with 1D and 2D NMR

While MS and IR confirm the pieces, NMR spectroscopy reveals how they are connected. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides an exhaustive map of the molecular structure.

¹H and ¹³C NMR: The ¹H NMR spectrum shows distinct signals for the aromatic protons of the benzoate ring (typically in the δ 7.4-8.1 ppm region) and a complex series of overlapping signals for the aliphatic protons of the menthyl ring (δ 0.7-5.0 ppm). A key diagnostic signal is the proton on the carbon bearing the ester oxygen (C1'-H) in the menthyl ring, which is shifted significantly downfield to approximately δ 4.9 ppm due to the deshielding effect of the adjacent oxygen. The ¹³C NMR spectrum is expected to show 17 distinct signals, corresponding to each unique carbon atom in the molecule, including the ester carbonyl carbon at ~166 ppm.

2D NMR (COSY, HSQC, HMBC): The integration of 2D NMR data is paramount for assembling the final structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (¹H-¹H). It would be used to trace the connectivity of the entire spin system within the menthyl ring, establishing the relative positions of the methyl, isopropyl, and ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the chemical shifts for each carbon in the complex menthyl structure.

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for connecting the benzoate and menthyl fragments. A long-range correlation (typically over two to three bonds) would be observed between the downfield C1'-H proton of the menthyl ring (at ~δ 4.9 ppm) and the carbonyl carbon of the benzoate group (at ~166 ppm). This HMBC cross-peak provides unequivocal proof of the ester linkage at that specific position, completing the structural puzzle.

By systematically combining these layers of data—molecular formula and fragments from MS, functional groups from IR, and the precise atomic connectivity from a suite of 1D and 2D NMR experiments—a comprehensive and unambiguous structural model of (-)-Menthyl benzoate is confidently established.

Predicted ¹H and ¹³C NMR Chemical Shifts for (-)-Menthyl benzoate

| Assignment | Predicted ¹H NMR (δ ppm) | Predicted ¹³C NMR (δ ppm) | Notes |

|---|---|---|---|

| C=O | - | ~166.5 | Ester Carbonyl |

| Ar-C (quaternary) | - | ~130.5 | Aromatic C attached to C=O |

| Ar-C (ortho) | ~8.05 (d) | ~129.6 | Aromatic Protons/Carbons |

| Ar-C (meta) | ~7.45 (t) | ~128.4 | Aromatic Protons/Carbons |

| Ar-C (para) | ~7.55 (t) | ~132.9 | Aromatic Protons/Carbons |

| C1'-H (CH-O) | ~4.92 (ddd) | ~74.8 | Key downfield proton at ester linkage |

| Menthyl CH, CH₂, CH₃ | ~0.7 - 2.2 | ~16 - 47 | Complex aliphatic signals |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of molecules. These methods provide insights into molecular geometry, orbital energies, and charge distributions.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. While specific DFT studies on (-)-Menthyl benzoate (B1203000) are sparse, extensive research on methyl benzoate provides valuable comparative data. DFT methods, such as B3LYP, are widely used to investigate optimized geometry, electronic structures, and thermochemical properties. researchgate.net For instance, calculations on methyl benzoate have been performed to determine its equilibrium geometry, harmonic vibrational frequencies, and spectroscopic properties. researchgate.net

In a study exploring the gas-phase reactions of ionized methyl benzoate, DFT calculations at the B3LYP/6-31+G(d,p) level of theory were employed to estimate the energies of reactants and transition structures. researchgate.net Such studies are critical for understanding reaction mechanisms and the stability of intermediates. More advanced ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) offer higher accuracy for energetic calculations, often used as benchmarks. researchgate.net High-level composite methods like the Gaussian-n theories (G3, G4) are utilized for precise thermochemical data, such as heats of formation. nih.gov

Table 1: Examples of Computational Methods Applied to Benzoate Esters

| Compound Studied | Method | Basis Set | Properties Investigated |

|---|---|---|---|

| Methyl Benzoate | DFT (B3LYP), HF | 6-311+G(d,p) | Optimized structure, electronic structures, charge analysis, FT-IR, FT-Raman spectra, thermodynamic properties. researchgate.net |

| Ionized Methyl Benzoate | DFT (B3LYP) | 6-31+G(d,p) | Energies of reactants and transition structures for nucleophilic aromatic substitution. researchgate.net |

| (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | DFT (PBE0-D3BJ) | def2-TZVP | Geometry optimization, HOMO-LUMO analysis, molecular electrostatic potential. nih.gov |

The choice of a basis set in quantum chemical calculations is a critical factor that balances accuracy against computational cost. whiterose.ac.uk The development and optimization of basis sets are active areas of research, aiming to achieve results close to the basis set limit with manageable computational resources. nih.gov For large molecules like (-)-Menthyl benzoate, computational cost can be a significant barrier.

Strategies to reduce computational cost are essential. Methods like the density-based basis-set correction (DBBSC) have been developed to significantly lower the basis-set requirements for accurate calculations, particularly for double-hybrid (DH) functionals. nih.gov This allows for near-basis-set-limit results using smaller, more affordable basis sets. Another approach involves the use of frozen natural orbitals (FNO), which can truncate the virtual orbital space, effectively reducing the cost of calculations while maintaining accuracy in the correlation energy. arxiv.org These techniques make high-level calculations on larger molecular systems, including complex esters, more feasible.

Reaction Energetics and Transition State Theory Applications

Understanding the energetics of chemical reactions is crucial for predicting their feasibility and kinetics. Transition State Theory (TST) provides a framework for relating reaction rates to the properties of the transition state, the highest energy point along the reaction coordinate. wikipedia.orgfiveable.me

Computational methods can predict the activation energy (Ea), which is the minimum energy required for a reaction to occur. wuxiapptec.com By locating the transition state structure on the potential energy surface, the energy barrier between reactants and products can be calculated. This information is then used within the TST framework to estimate reaction rate constants.

For the related compound methyl benzoate, experimental studies have determined rate constants for key reactions. The vapor-phase reaction with hydroxyl radicals has a reported rate constant of 8.66 x 10⁻¹³ cm³/molecule-sec at 25 °C. nih.gov The hydrolysis of methyl benzoate is subject to both acid and base catalysis, with the second-order alkaline hydrolysis rate constant being 7.87 x 10⁻² L/mol-sec. nih.gov This corresponds to a half-life of 10 days at pH 9. nih.gov While these are experimental values, computational chemistry provides the tools to model these reaction pathways, calculate the activation energies, and predict such rate constants from first principles.

Thermochemical properties, such as the enthalpy of formation (ΔHf°), are fundamental to understanding the stability and energy content of a compound. These values can be determined experimentally through calorimetry or predicted computationally. epa.govsavemyexams.com Computational methods, including those available in software like Gaussian, are used to estimate the enthalpy of formation for various esters. nih.gov

For methyl benzoate, extensive experimental data is available. Its ideal-gas enthalpy of formation has been reported, providing a key benchmark for theoretical models. epa.govacs.org The standard enthalpy of formation for liquid methyl benzoate has also been measured. epa.govacs.org

Table 2: Selected Thermochemical Data for Methyl Benzoate

| Property | Value | State | Reference |

|---|---|---|---|

| Heat of Formation | -287.9 kJ/mol | Not Specified | nih.gov |

| Ideal-Gas Enthalpy of Formation | -281.4 ± 1.7 kJ/mol | Gas | epa.gov |

| Standard Enthalpy of Formation | -328.7 ± 1.6 kJ/mol | Liquid | epa.gov |

Solvation Models and Environmental Effects in Computational Simulations

Chemical reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Computational solvation models are used to account for the effects of the solvent environment in theoretical calculations. wikipedia.org

These models can be broadly classified into two categories: explicit and implicit. wikipedia.org Explicit solvent models treat individual solvent molecules, offering a detailed picture but at a high computational cost. Implicit solvent models, such as the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.org These models are computationally efficient and can provide a reasonable description of bulk solvent effects. wikipedia.org For studying reactions involving (-)-Menthyl benzoate in solution, the use of such models would be crucial for accurately predicting activation energies and reaction outcomes, as they account for the stabilization or destabilization of reactants, products, and transition states by the solvent. rsc.org

Advanced Conformational Analysis Through Molecular Modeling

A comprehensive search of scientific literature reveals a notable absence of specific, in-depth computational studies focused solely on the advanced conformational analysis of (-)-Menthyl benzoate. While molecular modeling is a powerful tool for elucidating the three-dimensional structures and energetic landscapes of molecules, dedicated research detailing the stable conformers, rotational energy barriers, and key dihedral angles of (-)-Menthyl benzoate is not publicly available.

Conformational analysis through molecular modeling typically involves the use of computational methods such as molecular mechanics (MM), density functional theory (DFT), or other quantum mechanical approaches. These techniques are employed to systematically explore the potential energy surface of a molecule by rotating its flexible single bonds. The goal is to identify all low-energy conformers, which are the different spatial arrangements of the atoms that can be interconverted through bond rotations. The results of such analyses are often presented in terms of the relative energies of these conformers and the energy barriers that separate them.

For a molecule like (-)-Menthyl benzoate, a thorough conformational analysis would investigate the rotation around several key bonds:

The ester bond connecting the benzoate group to the menthyl moiety (C-O bond).

The bond connecting the carbonyl carbon to the phenyl ring.

The bonds within the cyclohexane (B81311) ring of the menthyl group, which can exist in various chair, boat, or twist-boat conformations, although the chair conformation is generally the most stable.

The bonds connecting the isopropyl and methyl substituents to the cyclohexane ring.

Detailed research findings from such a study would typically be presented in data tables, outlining the following for each stable conformer:

Relative Energy: The energy of each conformer relative to the most stable one (usually given in kcal/mol or kJ/mol).

Population: The predicted percentage of each conformer at a given temperature, based on the Boltzmann distribution.

Key Dihedral Angles: The specific angles of the rotatable bonds that define the geometry of each conformer.

Without dedicated studies on (-)-Menthyl benzoate, it is not possible to provide scientifically accurate data tables or a detailed discussion of its specific conformational landscape. While general principles of conformational analysis and data from related molecules (such as other menthyl esters or substituted cyclohexanes) could offer some hypotheses, such speculation falls outside the scope of reporting established research findings. The scientific community has yet to publish a focused computational investigation on the advanced conformational analysis of this particular compound.

Molecular Interactions and Supramolecular Assembly of Menthyl Benzoates

Host-Guest Complexation and Encapsulation Phenomena

Host-guest chemistry involves the encapsulation of a "guest" molecule, such as (-)-menthyl benzoate (B1203000), within a larger "host" molecule. This process can significantly alter the physicochemical properties of the guest, such as its solubility and stability. Cyclodextrins are common hosts for hydrophobic molecules like (-)-menthyl benzoate due to their hydrophobic inner cavity and hydrophilic exterior.

While direct studies on the inclusion complex of (-)-menthyl benzoate are limited, research on the closely related (-)-menthol with β-cyclodextrin provides valuable insights. The formation of an inclusion complex between (-)-menthol and β-cyclodextrin has been confirmed through various analytical techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and thermogravimetric analysis. researchgate.net Molecular simulation studies of this complex suggest that the guest molecule is encapsulated within the host cavity, leading to a thermodynamically stable assembly. researchgate.net Given the structural similarity, it is highly probable that (-)-menthyl benzoate would also form stable inclusion complexes with cyclodextrins, with the benzoate group potentially influencing the orientation and depth of inclusion.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest inclusion complexes in solution. Upon complexation, changes in the chemical shifts of both the host and guest protons can be observed. For a hypothetical complex of (-)-menthyl benzoate with a cyclodextrin (B1172386), the protons of the menthyl and benzoate moieties located inside or near the cyclodextrin cavity would be expected to show significant chemical shift changes due to the anisotropic environment of the host. Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between the protons of the host and guest, confirming the formation of the inclusion complex and providing information about its geometry. beilstein-journals.org

Fluorescence spectroscopy, particularly fluorescence quenching, is another valuable technique for investigating inclusion phenomena, especially if the host or guest is fluorescent. In a scenario where a fluorescent probe is displaced from the host cavity by (-)-menthyl benzoate, the change in fluorescence intensity can be used to determine the binding affinity. While (-)-menthyl benzoate itself is not fluorescent, its ability to quench the fluorescence of a suitable fluorophore upon complexation could be explored.

The formation of a host-guest complex is an equilibrium process characterized by a binding constant (K), which is a measure of the stability of the complex. The thermodynamic parameters of this binding, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide a deeper understanding of the forces driving the complexation. These parameters can be determined experimentally, often through techniques like isothermal titration calorimetry (ITC) or by studying the temperature dependence of the binding constant determined by spectroscopic methods.

For the inclusion of (-)-menthol in β-cyclodextrin, molecular simulations have calculated the minimum energy of the complex to be -116.7 kJ/mol, indicating a strong and favorable interaction. researchgate.net The apparent activation energy for the release of menthol (B31143) from the complex was found to be 142.9 kJ/mol, suggesting significant thermal stability. researchgate.net It is expected that the binding of (-)-menthyl benzoate to a cyclodextrin would be similarly spontaneous, with hydrophobic interactions likely playing a major role.

Table 1: Simulated Thermodynamic and Kinetic Data for (-)-Menthol-β-cyclodextrin Inclusion Complex

| Parameter | Value |

| Minimum Interaction Energy | -116.7 kJ/mol |

| Apparent Activation Energy of Release | 142.9 kJ/mol |

Data derived from molecular simulations of the (-)-menthol-β-cyclodextrin complex, serving as an analogue for (-)-menthyl benzoate behavior. researchgate.net

Non-Covalent Interactions with Biological Macromolecules (e.g., Proteins)

The interaction of small molecules like (-)-menthyl benzoate with biological macromolecules, such as proteins, is fundamental to many biological processes and is primarily driven by non-covalent interactions. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. The specific nature and strength of these interactions determine the binding affinity and specificity of the ligand for the protein.

There is evidence of (-)-menthyl benzoate interacting with proteins in the context of enzymatic reactions. For instance, its enantioselective hydrolysis to l-(-)-menthol is catalyzed by recombinant Candida rugosa lipase (B570770) LIP1. researchgate.netvdoc.pub Furthermore, its interaction with bovine serum albumin (BSA) has been noted in enzymatic processes. google.comgoogle.com These interactions imply the formation of a transient complex between the ester and the active site of the enzyme or a binding pocket on the albumin.

Spectroscopic techniques are instrumental in characterizing the binding of ligands to macromolecules. Fluorescence spectroscopy is particularly sensitive for studying protein-ligand interactions. Proteins containing fluorescent amino acid residues, such as tryptophan and tyrosine, can exhibit changes in their fluorescence emission upon ligand binding. This can manifest as quenching of the fluorescence intensity or a shift in the emission maximum.

For example, the binding of a ligand to a protein like BSA can be monitored by observing the quenching of the intrinsic tryptophan fluorescence of the protein. By titrating the protein with increasing concentrations of the ligand, a binding constant can be determined. While specific studies on the fluorescence quenching of BSA by (-)-menthyl benzoate are not detailed in the available literature, this would be a standard method to quantify their interaction.

Circular Dichroism (CD) spectroscopy is another powerful technique used to study conformational changes in proteins upon ligand binding. The binding of (-)-menthyl benzoate to a protein could potentially alter the secondary structure of the protein, which would be detectable as changes in the CD spectrum in the far-UV region.

Emerging Research Directions and Future Perspectives

Rational Design of Menthyl Benzoate (B1203000) Derivatives with Tailored Stereoselectivity

The core value of (-)-Menthyl benzoate in asymmetric synthesis lies in the stereodirecting influence of its chiral menthyl group. researchgate.net Emerging research is moving beyond using the molecule as is, towards the rational design of derivatives with enhanced or customized stereoselectivity for specific chemical transformations. frontiersin.orgmdpi.com This design process is centered on strategically modifying the molecular structure to fine-tune steric and electronic interactions during a reaction's transition state.

Key strategies in the rational design of these derivatives include:

Modification of the Benzoate Ring: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can alter the electronic properties of the carbonyl group. This can influence the reactivity of the ester and its interaction with catalysts or substrates, thereby impacting enantioselectivity. For example, a p-nitrobenzoate derivative of (-)-menthol has been used in configurational analysis, indicating the feasibility of such modifications. tandfonline.com

Alteration of Steric Hindrance: The steric bulk of the menthyl group is a primary driver of its stereodirecting ability. By designing derivatives with either increased or decreased steric hindrance around the reaction center, chemists can potentially improve selectivity for a wider range of substrates. This could involve synthesizing analogs with different alkyl groups on the cyclohexane (B81311) ring.

Introduction of Additional Functional Groups: Incorporating new functional groups that can participate in hydrogen bonding, chelation, or other non-covalent interactions can provide an additional layer of stereochemical control. A well-placed hydroxyl or amino group, for instance, could interact with a metal catalyst or a reactant, locking the transition state into a specific conformation that favors the formation of one enantiomer. researchgate.net

The goal of this research is to create a library of menthyl benzoate-derived chiral auxiliaries, where each derivative is optimized for a particular class of asymmetric reaction, such as aldol (B89426) additions, Diels-Alder reactions, or conjugate additions. mdpi.com

| Design Strategy | Specific Modification Example | Anticipated Effect on Stereoselectivity | Potential Application |

|---|---|---|---|

| Electronic Tuning | Introduction of a nitro group at the para-position of the benzoate ring ((-)-Menthyl p-nitrobenzoate). tandfonline.com | Increases the electrophilicity of the carbonyl carbon, potentially enhancing selectivity in nucleophilic additions. | Asymmetric Grignard reactions or reductions. |

| Steric Shielding | Replacing the isopropyl group on the menthyl moiety with a tert-butyl group. | Increases steric hindrance on one face of the molecule, potentially leading to higher facial selectivity. | Stereoselective alkylation reactions. |

| Introduction of Coordinating Groups | Adding a methoxy (B1213986) group at the ortho-position of the benzoate ring. | Allows for chelation with a metal catalyst, creating a more rigid and defined transition state. | Lewis acid-catalyzed asymmetric reactions. |

Development of Advanced Spectroscopic Methodologies Using Menthyl Benzoate as a Model Compound

The well-defined structure and chirality of (-)-Menthyl benzoate make it an excellent model compound for the development and calibration of advanced spectroscopic techniques, particularly those sensitive to stereochemistry. While simpler analogs like methyl benzoate are already used to refine vibrational spectroscopy methods, the chiral nature of (-)-menthyl benzoate offers a unique opportunity to advance chiroptical spectroscopy. rsc.orgresearchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov It is an exceptionally powerful tool for determining the absolute configuration of chiral molecules in solution. mdpi.com Because VCD signals are highly sensitive to molecular conformation and three-dimensional structure, (-)-Menthyl benzoate can serve as a standard for testing the accuracy of theoretical VCD prediction algorithms and for exploring subtle intermolecular interactions that influence conformational preferences. mdpi.comcas.cz The complexity of its VCD spectrum provides a rigorous test for computational models that aim to correlate spectral features with specific structural elements.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is already a fundamental tool for the configurational analysis of menthol (B31143) derivatives, including (-)-Menthyl benzoate. tandfonline.com The distinct chemical shifts of the protons in the menthyl group are influenced by the molecule's conformation and the anisotropic effects of the benzoate ring. tandfonline.com Future research involves using (-)-Menthyl benzoate as a substrate to develop more sophisticated NMR pulse sequences and multi-dimensional techniques (e.g., NOESY, ROESY) to probe weak, through-space interactions that dictate stereochemical outcomes in reactions.

Ultrafast 2D-IR Spectroscopy: Studies on methyl benzoate have demonstrated its utility as a model for developing new IR pulse schemes and understanding molecular vibrational coupling. rsc.orgresearchgate.net Extending these two-dimensional infrared (2D-IR) spectroscopy techniques to (-)-Menthyl benzoate would allow researchers to monitor vibrational energy transfer pathways within a chiral molecule on a femtosecond timescale. This could provide unprecedented insight into how chirality influences molecular dynamics and energy dissipation.

| Spectroscopic Technique | Role of (-)-Menthyl Benzoate | Information Gained | Research Goal |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) nih.govmdpi.com | Chiral standard | Correlation of VCD signals with absolute configuration and solution-state conformation. | Refining computational VCD prediction methods and studying supramolecular chirality. |

| Nuclear Magnetic Resonance (NMR) tandfonline.com | Model for configurational analysis | Precise measurement of proton chemical shifts and coupling constants to define stereochemical relationships. | Developing new NMR methods for analyzing complex chiral molecules and reaction intermediates. |

| 2D-Infrared (2D-IR) Spectroscopy researchgate.net | Chiral model system | Mapping vibrational coupling and energy transfer pathways within a chiral scaffold. | Understanding how molecular chirality influences ultrafast dynamics and reactivity. |

Theoretical Predictions for Novel Reactivity and Molecular Systems Involving the Menthyl Benzoate Scaffold

Computational chemistry provides a powerful lens through which to explore the potential of the (-)-Menthyl benzoate scaffold beyond its current applications. nih.gov By employing theoretical models, researchers can predict the molecule's behavior in new environments, design novel molecular systems with desired properties, and guide experimental efforts toward the most promising avenues. mdpi.com

Predicting Reactive Sites and Novel Reactions: Using methods like Density Functional Theory (DFT), it is possible to calculate the electronic structure of (-)-Menthyl benzoate and its derivatives with high accuracy. mdpi.com Plotting the Molecular Electrostatic Potential (MEP) surface can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to chemical attack. mdpi.com Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into potential cycloaddition reactions or interactions with organometallic catalysts. These theoretical calculations can uncover previously unexplored reactivity patterns, suggesting novel synthetic transformations.

Designing Supramolecular Assemblies: The (-)-Menthyl benzoate scaffold, with its combination of a rigid aromatic ring and a flexible, chiral alkyl group, is an interesting candidate for building blocks in supramolecular chemistry. Theoretical studies can model the non-covalent interactions (e.g., van der Waals, C-H···π interactions) between multiple (-)-Menthyl benzoate molecules. researchgate.net These simulations can predict whether the molecules are likely to self-assemble into ordered structures like helices, sheets, or liquid crystals. This predictive capability allows for the in silico design of new materials with unique optical or electronic properties based on the chiral packing of the menthyl benzoate scaffold.

Computational Toxicology and Environmental Fate: Theoretical models are increasingly used to predict the toxicological profiles and environmental impact of chemical compounds. nih.gov By calculating properties such as lipophilicity (LogP), aqueous solubility, and susceptibility to metabolic transformation, computational tools can provide an early assessment of the potential environmental footprint of novel (-)-Menthyl benzoate derivatives designed for industrial applications. This allows for a "safety-by-design" approach, where potential hazards are identified and mitigated at the molecular design stage.

| Computational Method | Predicted Property or System | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) mdpi.com | Electronic structure, orbital energies (HOMO/LUMO), bond lengths and angles. | Understanding fundamental stability and predicting spectroscopic properties (IR, NMR, VCD). |

| Molecular Electrostatic Potential (MEP) Mapping mdpi.com | Identification of electrophilic and nucleophilic sites on the molecular surface. | Prediction of reactivity and guidance for designing new stereoselective reactions. |

| Molecular Dynamics (MD) Simulations | Modeling of intermolecular interactions and self-assembly processes. researchgate.net | Design of novel supramolecular materials and chiral liquid crystals. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or environmental toxicity. nih.gov | Early-stage assessment of the safety and environmental impact of new derivatives. |

Q & A

Q. Advanced Research Focus

- Molecular dynamics (MD) simulations : Model the ester’s hydrolysis kinetics in aqueous buffers. Use software like Gaussian or GROMACS to calculate activation energies for racemization pathways .

- DFT calculations : Predict protonation states of the benzoate moiety and their impact on intramolecular hydrogen bonding, which stabilizes the menthyl configuration .

- Validation : Correlate computational results with experimental kinetic studies using UV-Vis spectroscopy to track degradation rates .

How should researchers design experiments to investigate the enantioselective effects of (-)-menthyl benzoate in receptor binding?

Q. Advanced Research Focus

- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-labeled menthol derivatives) to measure displacement in receptor models (e.g., TRPM8 ion channels). Include both enantiomers to isolate stereospecific effects .

- Docking studies : Perform in silico docking (AutoDock Vina) to identify binding poses, followed by site-directed mutagenesis to validate key residues .

- Data interpretation : Apply statistical models (e.g., nonlinear regression for IC₅₀ values) and report confidence intervals to address variability .

What methodologies are recommended for analyzing (-)-menthyl benzoate’s thermal degradation products?

Q. Basic Research Focus

- Thermogravimetric analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–300°C, 10°C/min) to identify decomposition thresholds .

- GC-MS profiling : Capture volatile degradation products (e.g., menthol, benzoic acid) and compare with NIST library spectra .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

How can researchers address challenges in quantifying (-)-menthyl benzoate in complex matrices (e.g., plant extracts)?

Q. Advanced Research Focus

- Sample preparation : Optimize solid-phase extraction (SPE) with C18 cartridges to isolate the ester from phenolic interferents .

- Chromatographic separation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to resolve enantiomers .

- Validation : Perform spike-and-recovery experiments at three concentration levels (low, medium, high) to assess matrix effects .

What strategies mitigate batch-to-batch variability in (-)-menthyl benzoate synthesis?

Q. Basic Research Focus

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .

- Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., catalyst loading, agitation rate) and optimize robustness .

- Quality control : Establish acceptance criteria for key intermediates (e.g., EE ≥ 99%) using validated analytical methods .

How do researchers reconcile conflicting literature on (-)-menthyl benzoate’s role in fragrance stabilization?

Q. Advanced Research Focus

- Accelerated stability studies : Expose fragrance formulations to UV light (ICH Q1B guidelines) and quantify ester degradation via LC-MS .

- Comparative analysis : Contrast results across studies by normalizing variables (e.g., concentration, solvent systems, preservatives) .

- Mechanistic studies : Investigate radical scavenging activity via ESR spectroscopy to assess antioxidant contributions .

What protocols ensure ethical sourcing and citation of prior work on (-)-menthyl benzoate?

Q. Basic Research Focus

- Database searches : Use SciFinder, Reaxys, and PubMed with controlled vocabularies (e.g., "menthyl esters" AND "stereochemistry") to locate primary sources .

- Critical appraisal : Prioritize peer-reviewed journals indexed in PubMed/SCI and avoid non-academic sources (e.g., commercial websites) .

- Citation ethics : Follow ACS or RSC formatting guidelines and disclose conflicts of interest (e.g., funding from fragrance industries) .

How can interdisciplinary approaches enhance understanding of (-)-menthyl benzoate’s physicochemical properties?

Q. Advanced Research Focus

- Synchrotron studies : Analyze crystal structure via X-ray diffraction to resolve hydrogen-bonding networks influencing solubility .

- Colloidal behavior : Use dynamic light scattering (DLS) to study self-assembly in micellar systems, relevant for drug delivery applications .

- Cross-disciplinary validation : Partner with computational chemists and pharmacologists to integrate QSAR models with in vivo data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.